molecular formula C19H19N3O4S B2469914 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 443108-31-4

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2469914
CAS RN: 443108-31-4
M. Wt: 385.44
InChI Key: VMNODDBQWFIWMT-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Research demonstrates the synthesis of related compounds, such as 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives, by reactions of diethyl acetylenedicarboxylate with amines. These compounds undergo hydrolysis to yield pyruvic acid, carbon dioxide, and the respective amines, showcasing a potential application in organic synthesis and chemical transformations (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Structural Characterization

  • Structural characterization of analgesic isothiazolopyridines, similar to the specified compound, has been conducted, highlighting the significance of this compound in the study of molecular structure and potential pharmacological applications. Key interactions, such as hydrogen bonds and π-π interactions, have been identified in these structures (Karczmarzyk & Malinka, 2008).

Synthesis of Novel Derivatives

  • The synthesis of novel derivatives, like 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, has been reported. These derivatives show potential for various applications in chemical and pharmaceutical research (Guguloth, 2021).

Catalytic Applications

  • Research into half-sandwich Ruthenium(II) complexes involving 1,2,3-triazole-based ligands, similar in structure to the specified compound, reveals potential applications in catalysis, including alcohol oxidation and transfer hydrogenation processes. This indicates the compound's relevance in catalytic chemistry and materials science (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction.

Mode of Action

Compounds with similar structures have been found to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can prolong and intensify the action of acetylcholine on the post-synaptic membrane, enhancing cholinergic transmission.

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential role as an AChE inhibitor . By inhibiting AChE, the compound could prevent the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This could enhance cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, memory, and learning.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its potential role as an AChE inhibitor . By increasing acetylcholine levels, the compound could enhance cholinergic transmission, potentially leading to improved cognitive function and memory.

properties

IUPAC Name

1,1-dioxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-18(21-12-10-20(11-13-21)15-6-2-1-3-7-15)14-22-19(24)16-8-4-5-9-17(16)27(22,25)26/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNODDBQWFIWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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